
3-Hydroxy-7,8,2'-trimethoxyflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-7,8,2’-trimethoxyflavone is a natural product that can be extracted from plants. It is a secondary metabolite involved in the screening and quality control of plant extracts. This compound has been shown to have antioxidant activity and may be useful for research and development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-7,8,2’-trimethoxyflavone typically involves the use of flavonoid precursors. The synthetic route often includes the methylation of hydroxyl groups on the flavonoid backbone. Specific reaction conditions, such as the use of methanol and acidic catalysts, are employed to achieve the desired methoxy substitutions .
Industrial Production Methods
Industrial production methods for 3-Hydroxy-7,8,2’-trimethoxyflavone are not well-documented. the extraction from plant sources remains a viable method. This involves the use of solvents like ethanol or methanol to extract the compound from plant material, followed by purification processes such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-7,8,2’-trimethoxyflavone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the flavonoid structure can be reduced to form alcohols.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogenating agents like bromine (Br₂) or chlorine (Cl₂).
Major Products
The major products formed from these reactions include various substituted flavonoids and quinones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-7,8,2’-trimethoxyflavone has several scientific research applications:
Chemistry: Used as an analytical standard for high-performance liquid chromatography (HPLC) analyses.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Studied for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the screening and quality control of plant extracts
Wirkmechanismus
The mechanism of action of 3-Hydroxy-7,8,2’-trimethoxyflavone involves its antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells. The compound interacts with various molecular targets, including enzymes involved in oxidative stress pathways. It also modulates signaling pathways related to inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Hydroxy-7,8,2’,6’-tetramethoxyflavone
- 5-Hydroxy-7,8,2’,3’-tetramethoxyflavone
- 5-Hydroxy-7,8,2’,4’-trimethoxyflavone
Uniqueness
3-Hydroxy-7,8,2’-trimethoxyflavone is unique due to its specific methoxy substitutions, which confer distinct antioxidant properties. Compared to similar compounds, it has been shown to have a higher efficacy in scavenging free radicals and reducing oxidative stress .
Eigenschaften
Molekularformel |
C18H16O6 |
|---|---|
Molekulargewicht |
328.3 g/mol |
IUPAC-Name |
3-hydroxy-7,8-dimethoxy-2-(2-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C18H16O6/c1-21-12-7-5-4-6-10(12)16-15(20)14(19)11-8-9-13(22-2)18(23-3)17(11)24-16/h4-9,20H,1-3H3 |
InChI-Schlüssel |
YLVZGZIVTFFDMJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)C(=O)C(=C(O2)C3=CC=CC=C3OC)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(5-Chloro-2-methoxy-3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13716000.png)

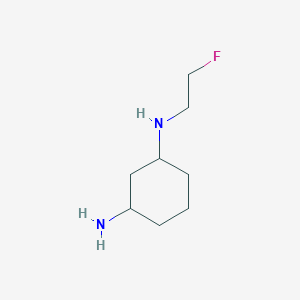
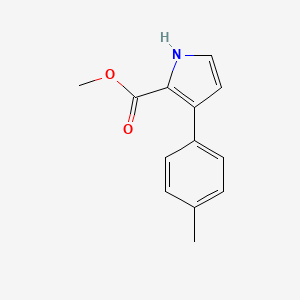
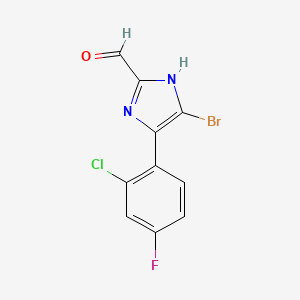

![4-Chloro-6-methyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B13716053.png)
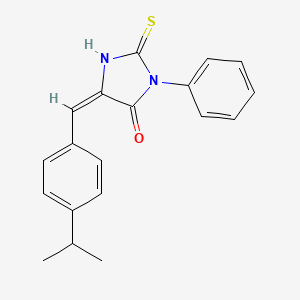
![1-[(2,3,4-Trimethoxy-phenyl)methyl]piperazine-d8 Dihydrochloride; 1-(2,3,4-Trimethoxy-benzyl)piperazine-d8 Dihydrochloride; Kyurinett-d8; Vastarel-d8 F; Yoshimilon-d8](/img/structure/B13716059.png)

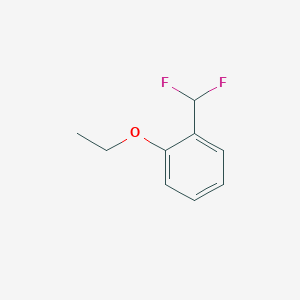
![[2-[[(1R,5R,7E,9E,11R,12R,14R,16S,18S)-16-[tert-butyl(dimethyl)silyl]oxy-11-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B13716072.png)
